2,6-Dimethylcyclohexanol

Catalog No.
S585563
CAS No.
5337-72-4
M.F
C8H16O
M. Wt
128.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethylcyclohexanol

CAS Number

5337-72-4

Product Name

2,6-Dimethylcyclohexanol

IUPAC Name

2,6-dimethylcyclohexan-1-ol

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

InChI

InChI=1S/C8H16O/c1-6-4-3-5-7(2)8(6)9/h6-9H,3-5H2,1-2H3

InChI Key

MOISVRZIQDQVPF-UHFFFAOYSA-N

SMILES

CC1CCCC(C1O)C

Synonyms

2,6-dimethylcyclohexanol

Canonical SMILES

CC1CCCC(C1O)C

2,6-Dimethylcyclohexanol is a cyclic alcohol with the molecular formula C8H16OC_8H_{16}O and a molecular weight of 128.21 g/mol. It is classified as a secondary alcohol due to the presence of the hydroxyl group (-OH) attached to a carbon atom that is itself bonded to two other carbon atoms. The compound exhibits stereoisomerism, resulting in various structural forms, including cis and trans isomers. Its chemical structure can be represented as follows:

  • IUPAC Name: 2,6-dimethylcyclohexan-1-ol
  • CAS Registry Number: 5337-72-4
  • InChI Key: MOISVRZIQDQVPF-UHFFFAOYSA-N

This compound has been studied for its potential applications in various fields, including organic synthesis and biological research.

  • Limited data available: Specific information on DMC's toxicity, flammability, and reactivity is limited.
  • General precautions: As with any organic compound, it's advisable to handle DMC with appropriate personal protective equipment (PPE) in a well-ventilated laboratory following standard safety protocols [].
Typical of alcohols:

  • Oxidation: The compound can be oxidized to form ketones or aldehydes, depending on the reaction conditions. For example, oxidation using sodium dichromate can yield 2,6-dimethylcyclohexanone .
  • Reduction: It can also be synthesized from its corresponding ketone (2,6-dimethylcyclohexanone) through reduction reactions using reducing agents like sodium borohydride .
  • Esterification: The hydroxyl group can react with acids to form esters.

Research indicates that 2,6-dimethylcyclohexanol exhibits biological activity. It has been reported in certain aquatic plants such as Ceratophyllum demersum, suggesting possible ecological roles . Additionally, due to its chirality, different stereoisomers may interact variably within biological systems, potentially influencing metabolic pathways and biological responses .

The synthesis of 2,6-dimethylcyclohexanol typically involves the following methods:

  • Reduction of Ketones: The most common method involves the reduction of 2,6-dimethylcyclohexanone using sodium borohydride in methanol .
  • Hydroboration-Oxidation: Another synthetic route includes hydroboration followed by oxidation of 2,6-dimethylcyclohexene.
  • Grignard Reaction: A Grignard reagent can react with cyclohexanone derivatives to yield the desired alcohol.

2,6-Dimethylcyclohexanol finds applications in various domains:

  • Solvent: It is used as a solvent in organic synthesis due to its ability to dissolve a wide range of compounds.
  • Intermediate: The compound serves as an intermediate in the production of fragrances and flavoring agents.
  • Research: Its unique properties make it valuable in chemical research and studies exploring stereochemistry.

Several compounds share structural similarities with 2,6-dimethylcyclohexanol. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
CyclohexanolC6H12OSimple cycloalkane alcohol without methyl groups
1-MethylcyclohexanolC7H14OHas one methyl group at the first position
2-MethylcyclohexanolC7H14OMethyl group at the second position
2,4-DimethylcyclohexanolC8H16OMethyl groups at positions two and four

2,6-Dimethylcyclohexanol is unique due to its specific arrangement of methyl groups at positions two and six on the cyclohexane ring, which influences its physical and chemical properties compared to these similar compounds.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

5337-72-4

Dates

Modify: 2023-08-15

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